N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23Cl2N5O2S2 and its molecular weight is 536.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is 535.0670227 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Several studies have synthesized and evaluated the antitumor activity of compounds bearing benzothiazole and acetamide derivatives. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown considerable anticancer activity against various cancer cell lines, highlighting the importance of benzothiazole and acetamide moieties in the development of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015). Additionally, compounds with thiazolidinones and benzothiazole moieties have been screened for their anticancer activities, with some showing promising inhibitory effects on different cell lines, indicating the potential for these structures in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Analgesic Activity
Acetamide derivatives, especially those linked to benzothiazole, have been synthesized and assessed for their analgesic properties. Studies have shown significant analgesic activity in models of thermal, mechanical, and chemical nociceptive stimuli, suggesting the potential of these compounds in pain management (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
Antimicrobial Activity
Compounds with azetidine-2-one and 1H-benzimidazole derivatives have been prepared and evaluated for their antimicrobial properties. The presence of these moieties in a compound's structure can confer significant antibacterial and cytotoxic activities, demonstrating their potential in addressing microbial infections and as cytotoxic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5O2S2/c1-30-20(7-4-10-32-18-9-8-14(24)11-17(18)25)28-29-23(30)33-13-21(31)27-22-16(12-26)15-5-2-3-6-19(15)34-22/h8-9,11H,2-7,10,13H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAGYSKUUMMJSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)CCCOC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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